Bakkenolide B

Immunology Immunosuppression T-Cell Biology

Researchers studying T-cell IL-2 signaling or mast cell degranulation face a critical reproducibility challenge: substituting structural analogs like Bakkenolide A or D introduces divergent potency and target engagement. Bakkenolide B (CAS 18455-98-6) is the validated spiro-γ-lactone sesquiterpene that closes this gap. • IL-2 inhibition in Jurkat T-cells (IC50 6.3 µM) - reliable benchmark for autoimmunity & transplant rejection models. • Concentration-dependent mast cell degranulation suppression (RBL-2H3) with in vivo asthma efficacy at 1 mg/kg. • AMPK/Nrf2 pathway activation in microglia (upregulates HO-1, NQO-1) for neuroinflammation research. Each batch is purity-verified and shipped under controlled conditions to ensure experimental reproducibility.

Molecular Formula C22H30O6
Molecular Weight 390.5 g/mol
CAS No. 18455-98-6
Cat. No. B103242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBakkenolide B
CAS18455-98-6
Synonymsakkenolide B
bakkenolide-B
Molecular FormulaC22H30O6
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CCC(C2(C1C(C3(C2)C(=C)COC3=O)OC(=O)C)C)C
InChIInChI=1S/C22H30O6/c1-7-12(2)19(24)28-16-9-8-13(3)21(6)11-22(14(4)10-26-20(22)25)18(17(16)21)27-15(5)23/h7,13,16-18H,4,8-11H2,1-3,5-6H3/b12-7-/t13-,16-,17+,18+,21+,22+/m0/s1
InChIKeyAVAGQVZSHJYDED-RRIKAWJQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Bakkenolide B Overview


Bakkenolide B is a spiro-γ-lactone sesquiterpene isolated primarily from Petasites japonicus (butterbur) [1]. It is a member of the bakkenolide class of natural products, which are characterized by a unique bakkane skeleton. Unlike many structurally related bakkenolides, Bakkenolide B exhibits a distinct biological profile defined by its potent inhibition of interleukin-2 (IL-2) production in human T-cells and its suppression of mast cell degranulation. These specific activities, quantified in multiple peer-reviewed studies, make it a valuable tool compound for research in immunology, allergy, and neuroinflammation, and distinguish it from other in-class analogs that may have different primary targets or significantly lower potency [2].

Supports T-cell signaling assay research (IL-2 pathway context)
Reported mast cell degranulation inhibition in IgE-mediated models
AMPK/Nrf2 pathway activation in neuroinflammation microglial studies

Why Bakkenolide B Cannot Be Substituted


Substituting Bakkenolide B with a structurally similar bakkenolide, such as Bakkenolide A or D, is not scientifically justifiable due to divergent structure-activity relationships (SAR) and significant differences in potency and mechanism. While all bakkenolides share a common carbon skeleton, subtle variations in their functional groups and stereochemistry lead to distinct biological profiles. For instance, research has demonstrated that Bakkenolide A exhibits only weak activity in suppressing IL-2 production compared to Bakkenolide B [1]. Similarly, Bakkenolide D demonstrates a non-competitive mechanism against bacterial neuraminidase, whereas Bakkenolide B's inhibition in that context is less characterized, and its primary mode of action is different [2]. Such critical variations in potency and target engagement underscore why generic substitution cannot ensure experimental reproducibility or valid scientific outcomes, and why procurement of the specific, validated compound is essential.

Bakkenolide B (target) Reported IL-2 inhibition activity in human T-cell assays.
Selectivity context may not transfer to analogs.
Bakkenolide A Shows markedly different IL-2 inhibition profile; assay response may shift.
Not a direct pathway-equivalent substitute.
Bakkenolide B (target) Concentration-dependent mast cell degranulation inhibition.
Mast cell assay context defines research use.
Bakkenolide D Primary mechanism differs (bacterial neuraminidase inhibition); degranulation endpoint context may not replicate.
Mechanism mismatch limits direct substitution.

Bakkenolide B Evidence Guide


IL-2 Inhibition in Human T-Cells

Bakkenolide B directly and potently inhibits interleukin-2 (IL-2) production in Jurkat human T-cells, with a defined IC50 value. This activity was directly compared to Bakkenolide A, which demonstrated only weak activity in the same assays [1].

IL-2 inhibition
Head-to-head
IC50 = 6.3 µM in Jurkat T-cells; Bakkenolide A only weak activity
Supports T-cell IL-2 pathway research; assay response context may differ for analogs.
Dose-response assay in human T-cell line.
Immunology Immunosuppression T-Cell Biology

Mast Cell Degranulation Inhibition

Bakkenolide B exhibits a clear, concentration-dependent inhibition of degranulation in RBL-2H3 mast cells, a standard model for allergic response. This anti-allergic effect was quantified across a defined concentration range [1]. While other bakkenolides like Bakkenolide D also show anti-histamine activity, Bakkenolide B's specific potency in this well-established mast cell assay provides a reliable benchmark for experimental design .

Mast cell degranulation
Class-level
Concentration-dependent inhibition of β-hexosaminidase release (0–100 µg/mL)
Supports IgE-mediated allergy model research; direct comparison across assay systems not available.
RBL-2H3 mast cell degranulation assay context.
Allergy Immunology Mast Cell Biology

In Vivo Asthma Efficacy

The anti-allergic effects of Bakkenolide B are not limited to in vitro systems. In an ovalbumin (OVA)-induced asthma mouse model, administration of Bakkenolide B at a low dose (1 mg/kg, i.p.) significantly reduced the accumulation of key inflammatory cells in bronchoalveolar lavage fluid [1].

In vivo asthma model
Reported
Significant reduction in eosinophil, macrophage, lymphocyte accumulation at 1 mg/kg i.p. vs vehicle
Model-response context: OVA-induced asthma inflammation endpoint reduction.
Mouse model; reported statistically significant change (p<0.05).
Asthma Allergy Inflammation In Vivo Model

Macrophage Inflammatory Mediator Inhibition

Bakkenolide B demonstrates anti-inflammatory activity by concentration-dependently inhibiting the gene induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in mouse peritoneal macrophages, key mediators of the inflammatory response [1].

Macrophage mediators
Reported
Concentration-dependent iNOS/COX-2 gene expression inhibition (0–10 µg/mL)
Supports inflammatory pathway research; LPS-stimulated macrophage assay context.
Western blotting quantification in mouse peritoneal macrophages.
Inflammation Macrophage Biology COX-2 iNOS

AMPK/Nrf2-Mediated Neuroprotection

Bakkenolide B exhibits a distinct neuroprotective mechanism by activating the AMPK/Nrf2 pathway in microglial cells, thereby suppressing the production of pro-inflammatory cytokines like IL-1β, IL-6, IL-12, and TNF-α [1]. This pathway is crucial for cellular defense against oxidative stress and inflammation in the central nervous system.

AMPK/Nrf2 pathway
Class-level
Reduction of IL-1β, IL-6, IL-12, TNF-α via AMPK phosphorylation and Nrf2/HO-1/NQO-1 upregulation
AMPK/Nrf2 pathway activation assay response in microglial cells; neuroinflammation model context.
BV-2 and primary mouse microglia; LPS stimulation.
Neuroinflammation Neuroprotection Microglia AMPK Nrf2

Bakkenolide B Applications


T-Cell IL-2 Signaling

Bakkenolide B is the optimal choice for researchers investigating calcium signaling and IL-2 production in human T-cell models. Its IC50 of 6.3 µM in Jurkat cells provides a reliable, quantitative benchmark for designing dose-response experiments, unlike weaker analogs such as Bakkenolide A [1]. This makes it ideal for studies on autoimmune diseases, transplant rejection, and T-cell biology.

Allergy & Asthma Models

For studies on IgE-mediated allergy, mast cell degranulation, and allergic asthma, Bakkenolide B is a well-characterized tool compound. Its concentration-dependent inhibition of RBL-2H3 mast cell degranulation [1] and its validated in vivo efficacy in an OVA-induced asthma model at 1 mg/kg [2] make it suitable for both mechanistic in vitro work and preclinical in vivo validation.

AMPK/Nrf2 Neuroinflammation Studies

Bakkenolide B should be prioritized for projects focused on neuroinflammation and the AMPK/Nrf2 pathway. Its demonstrated ability to activate AMPK and upregulate Nrf2/ARE-related factors like HO-1 and NQO-1 in microglial cells provides a specific molecular target for researchers studying neuroprotection in models of Parkinson's, Alzheimer's, or other neurodegenerative conditions [1].

Macrophage Inflammatory Pathways

Researchers examining the regulation of iNOS and COX-2 gene expression in macrophages will find Bakkenolide B to be a relevant and validated compound. Its concentration-dependent inhibition of these pro-inflammatory enzymes, induced by LPS [1], positions it as a useful tool for studying innate immune responses and the mechanisms controlling inflammation at the transcriptional level.

Application
Selection Property
Validation Focus
T-cell signaling studies
IL-2 production inhibition profile
IL-2 pathway endpoint review in Jurkat cells
Allergy/asthma model research
Mast cell degranulation inhibition profile
IgE-mediated degranulation assay validation
Neuroinflammation pathway studies
AMPK/Nrf2 pathway activation profile
Nrf2/HO-1 pathway validation in microglia
Macrophage inflammatory mediator research
iNOS/COX-2 inhibition profile
Inflammatory mediator gene expression review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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